2-But-1-ynyl-1,3-dioxolane

Description

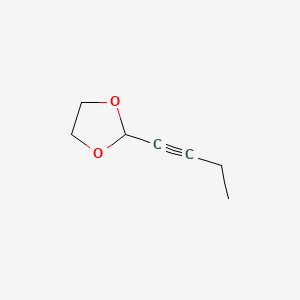

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-but-1-ynyl-1,3-dioxolane |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h7H,2,5-6H2,1H3 |

InChI Key |

JSLZJOKMQRHMPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC1OCCO1 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 but 1 Ynyl 1,3 Dioxolane

Reactions Involving the Alkyne Moiety

The terminal alkyne is a high-energy functional group that readily participates in addition, cycloaddition, and coupling reactions. The presence of a terminal proton also allows for reactions at the sp-hybridized carbon atom.

Cycloaddition reactions provide a powerful method for the construction of cyclic compounds. The alkyne in 2-But-1-ynyl-1,3-dioxolane can participate as a 2π component in these transformations.

Huisgen 1,3-Dipolar Cycloaddition : This reaction involves the combination of a 1,3-dipole with a dipolarophile, such as an alkyne, to yield a five-membered heterocycle. organic-chemistry.orgwikipedia.org The reaction is a concerted, pericyclic shift involving 4π electrons from the dipole and 2π electrons from the dipolarophile. organic-chemistry.org When this compound acts as the dipolarophile, it can react with 1,3-dipoles like organic azides to form substituted 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I). nih.gov

| 1,3-Dipole | Dipolarophile | Product |

|---|---|---|

| Benzyl Azide | This compound | 1-Benzyl-4-(1-(1,3-dioxolan-2-yl)ethyl)-1H-1,2,3-triazole |

| Phenyl Azide | This compound | 1-Phenyl-4-(1-(1,3-dioxolan-2-yl)ethyl)-1H-1,2,3-triazole |

Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a cyclohexene (B86901) derivative. wikipedia.orgpraxilabs.com The triple bond of this compound allows it to function as a dienophile, reacting with dienes to produce a cyclohexadiene ring. The reaction is typically concerted and proceeds thermally. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the diene is retained in the product. praxilabs.com

| Diene | Dienophile | Product |

|---|---|---|

| 1,3-Butadiene | This compound | 4-(1-(1,3-Dioxolan-2-yl)ethyl)-1,4-cyclohexadiene |

| Cyclopentadiene | This compound | 5-(1-(1,3-Dioxolan-2-yl)ethyl)bicyclo[2.2.1]hepta-2,5-diene |

The electron-rich triple bond is susceptible to electrophilic addition. A variety of reagents can be added across the alkyne, leading to functionalized alkenes or alkanes.

Hydrometallation : Reactions such as hydroboration involve the addition of a boron-hydrogen bond across the triple bond. Subsequent oxidation of the organoborane intermediate typically yields ketones or aldehydes. For a terminal alkyne like this compound, hydroboration-oxidation leads to the formation of an aldehyde after tautomerization of the initial enol product.

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can proceed in a stepwise manner. The addition of one equivalent of a halogen results in a dihaloalkene, while a second equivalent yields a tetrahaloalkane. The stereochemistry of the first addition is typically anti.

| Reaction Type | Reagent(s) | Intermediate/Product |

|---|---|---|

| Hydroboration-Oxidation | 1. Disiamylborane; 2. H₂O₂, NaOH | 3-(1,3-Dioxolan-2-yl)butan-2-one (after hydrolysis of an intermediate enol) |

| Halogenation (1 equiv.) | Br₂ in CCl₄ | (E)-2-(1,2-Dibromobut-1-en-1-yl)-1,3-dioxolane |

| Halogenation (2 equiv.) | Br₂ in CCl₄ | 2-(1,1,2,2-Tetrabromobutyl)-1,3-dioxolane |

| Hydrogenation (Lindlar's Catalyst) | H₂, Lindlar's Catalyst | (Z)-2-(But-1-en-1-yl)-1,3-dioxolane |

The alkyne functionality can be fully or partially reduced, or it can be oxidatively cleaved to produce carboxylic acids.

Reduction : Catalytic hydrogenation can reduce the triple bond. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate), the reduction stops at the cis-alkene. Dissolving metal reduction (e.g., sodium in liquid ammonia) produces the trans-alkene. Complete reduction to the corresponding alkane (2-butyl-1,3-dioxolane) can be achieved using a more active catalyst like palladium on carbon (Pd/C).

Oxidation : Strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond. Ozonolysis of the alkyne in this compound, followed by a workup, would result in the cleavage of the C≡C bond to form a carboxylic acid and carbon dioxide.

The acidic terminal proton of the alkyne can be removed by a strong base, forming an acetylide anion. This nucleophile is central to C-C bond formation, most notably in palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling : The Sonogashira reaction is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction allows for the direct connection of the butynyl-dioxolane fragment to various aromatic or vinylic systems, providing access to a wide array of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

| Aryl/Vinyl Halide | Catalyst System | Coupled Product |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 2-(4-Phenylbut-1-yn-3-yl)-1,3-dioxolane |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Piperidine | 2-(4-(p-Tolyl)but-1-yn-3-yl)-1,3-dioxolane |

| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄, CuI, Et₃N | (E)-2-(6-Phenylhex-5-en-1-yn-3-yl)-1,3-dioxolane |

Reactions Involving the 1,3-Dioxolane (B20135) Acetal (B89532) Moiety

The 1,3-dioxolane group functions primarily as a protecting group for a carbonyl functionality. Its stability and selective removal are key to its utility in multistep synthesis. nih.gov

Dioxolanes are stable to bases, nucleophiles, and reducing agents but are readily cleaved under acidic conditions. organic-chemistry.org This chemical orthogonality is crucial in synthetic planning.

Mechanism : The hydrolysis is an equilibrium process that begins with the protonation of one of the acetal oxygen atoms by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and release of ethylene (B1197577) glycol, regenerates the original carbonyl compound. In the case of this compound, hydrolysis yields pent-3-yn-2-one.

Deprotection Conditions : The removal of the dioxolane group is typically achieved by treatment with aqueous acid. organic-chemistry.org A variety of Brønsted or Lewis acids can be employed, with the reaction rate depending on the acid strength and temperature.

| Acid Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Water/THF | Room Temperature | Pent-3-yn-2-one |

| Sulfuric Acid (H₂SO₄) | Water/Acetone | Room Temperature | Pent-3-yn-2-one |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Mild heating | Pent-3-yn-2-one |

| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | Pent-3-yn-2-one |

Transacetalization Reactions for Functional Group Interconversion

The 1,3-dioxolane ring serves as a robust protecting group for a carbonyl functionality, in this case, the ketone 2-pentynal. A key transformation for this group is transacetalization, which involves the exchange of the diol component of the acetal. This reaction is fundamental for the deprotection of the carbonyl group, thereby achieving a functional group interconversion from a protected ketone to a ketone.

This process is typically catalyzed by acid. organic-chemistry.org The reaction involves the protonation of one of the acetal oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion. This intermediate is then trapped by a new diol or, in the case of deprotection, by water, leading to the release of the original carbonyl compound. nih.govsci-hub.se Various Brønsted and Lewis acids can be employed as catalysts. organic-chemistry.org For instance, cerium(III) triflate and erbium(III) triflate have been shown to be gentle Lewis acid catalysts for the cleavage of cyclic acetals under nearly neutral conditions in wet nitromethane. organic-chemistry.org

Furthermore, molecular iodine has been demonstrated as an effective and mild catalyst for the deprotection of acetals and ketals in acetone. researchgate.net This method offers high chemoselectivity, leaving other sensitive functional groups such as double bonds, hydroxyl groups, and ethers intact. researchgate.net This is particularly relevant for this compound, as it allows for the selective unmasking of the carbonyl group without affecting the alkyne moiety.

Table 1: Catalysts for Transacetalization/Deprotection of 1,3-Dioxolanes

| Catalyst System | Solvent | Conditions | Notes |

|---|---|---|---|

| Toluenesulfonic acid | Toluene | Reflux with water removal | Standard Brønsted acid catalysis. organic-chemistry.org |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | Gentle Lewis acid, high yield and selectivity. organic-chemistry.org |

| Erbium(III) triflate | Wet Nitromethane | Room Temperature | Very gentle Lewis acid catalyst. organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone | Room Temperature / Microwave | Neutral conditions. organic-chemistry.org |

| Molecular Iodine (I₂) | Acetone | Room Temperature / Reflux | Mild, neutral conditions with high chemoselectivity. researchgate.net |

Ring-Opening Reactions and Rearrangements (e.g., to 1,4-dioxanes)

Beyond simple deprotection via hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions. The acid-catalyzed hydrolysis itself is a ring-opening process where water acts as the nucleophile to break the C-O bonds of the ring. nih.govsci-hub.se The rate-determining step of this reaction can vary with pH and buffer concentration, shifting between the breakdown of the protonated acetal and the attack of water on the resulting carbocation intermediate. sci-hub.se

Reductive ring-opening offers another pathway for transforming the dioxolane group. These reactions typically employ hydride reagents in the presence of a Lewis acid, such as LiAlH₄-AlCl₃ or DIBALH. researchgate.net The regioselectivity of the cleavage depends on the specific reagents used and the structure of the substrate, potentially yielding mono-protected diols (hydroxy ethers). researchgate.net

Table 2: Reagents for Ring-Opening Reactions of 1,3-Dioxolanes

| Reagent(s) | Reaction Type | Product Type |

|---|---|---|

| H₃O⁺ (Aqueous Acid) | Hydrolysis | Carbonyl + Diol |

| LiAlH₄-AlCl₃ | Reductive Opening | Hydroxy Ether |

| DIBALH | Reductive Opening | Hydroxy Ether |

Radical Reactions Involving the Acetal Center

The C-H bond at the C2 position of the 1,3-dioxolane ring (the acetal center) is susceptible to hydrogen atom abstraction, leading to the formation of a stabilized radical. This reactivity opens avenues for various carbon-carbon bond-forming reactions.

For instance, a visible-light-promoted process using an iridium catalyst and a persulfate can convert 1,3-dioxolane into its corresponding radical species. acs.org This radical can then add to electron-deficient alkenes in a radical chain mechanism. acs.org Another approach involves a thiol-promoted, metal-free radical addition of 1,3-dioxolane to imines. organic-chemistry.orgorganic-chemistry.org This redox-neutral process uses a catalytic amount of a radical precursor and is dependent on the presence of both a thiol and oxygen. organic-chemistry.orgorganic-chemistry.org

These methodologies could be applied to this compound, allowing for the formation of a new bond at the acetal center. Such a reaction would create a quaternary center bearing both the butynyl group and a newly introduced substituent, significantly increasing molecular complexity. The chemoselectivity of these radical reactions would be crucial, as the alkyne moiety could also potentially interact with radical species. Theoretical studies on the hydrogen abstraction from related cyclic ethers by hydroxyl radicals provide insight into the kinetics and mechanism of the initial radical-forming step. researchgate.net

Table 3: Examples of Radical Reactions at the Acetal Center

| Method | Radical Generation | Reacts With | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Visible light, Ir catalyst, Persulfate | Electron-deficient alkenes | Operates via a radical chain mechanism. acs.org |

Tandem and Cascade Reactions Utilizing Both Functional Groups

The presence of two distinct reactive sites—the alkyne and the acetal—in this compound makes it an ideal substrate for tandem or cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in synthetic efficiency. 20.210.105

A hypothetical cascade could be initiated by a reaction at the alkyne. For example, a metal-catalyzed reaction, such as a Pauson-Khand reaction or an Alder-ene reaction, could transform the alkyne into a more complex structure. nih.gov A subsequent intramolecular step could then involve the dioxolane ring. For instance, if the initial reaction at the alkyne generates a nucleophilic or electrophilic center in a sterically favorable position, it could trigger an intramolecular ring-opening or substitution reaction at the acetal.

Conversely, a reaction could be initiated at the dioxolane. Acid-catalyzed opening of the acetal ring generates an oxocarbenium ion. If this intermediate is positioned correctly, it could be trapped intramolecularly by the alkyne, leading to the formation of a new cyclic or polycyclic system. The success of such cascade reactions is highly dependent on the steric and electronic properties of the substrate and the reaction conditions. nih.gov Chemo-enzymatic cascades have been developed for the synthesis of dioxolanes, demonstrating the utility of multi-step, single-pot transformations involving this heterocycle. d-nb.infonih.gov

Applications of 2 but 1 Ynyl 1,3 Dioxolane As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The alkyne and protected aldehyde functionalities allow for sequential and controlled reactions, making the molecule an attractive starting point for synthesizing elaborate organic structures.

Terminal alkynes are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic systems. nih.gov The butynyl group in 2-But-1-ynyl-1,3-dioxolane can participate in numerous cyclization reactions. For instance, electrophilic cyclization, often mediated by iodine, can be employed to produce substituted furans, pyrroles, and other heterocycles. sci-hub.boxrsc.org In such a reaction, the alkyne is attacked by an electrophile, triggering an intramolecular reaction with a nucleophile. The dioxolane group would remain intact during such transformations, available for subsequent deprotection and elaboration of the aldehyde.

Furthermore, the alkyne can act as a component in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, or in Diels-Alder reactions to form six-membered rings. researchgate.net

| Reaction Type | Heterocycle Class | Typical Reagents |

|---|---|---|

| Electrophilic Cyclization | Furans, Pyrroles, Thiophenes | I₂, NIS, PhSeCl |

| [3+2] Cycloaddition | 1,2,3-Triazoles | Organic Azides, Cu(I) catalyst |

| Annulation Reactions | Pyridines, Quinolines | Amines, Metal catalysts |

Chiral auxiliaries are compounds temporarily incorporated into a synthesis to control stereochemical outcomes. wikipedia.orgsigmaaldrich.com If this compound is synthesized from an enantiomerically pure diol (e.g., derived from tartaric acid), the resulting dioxolane ring will be chiral. This inherent chirality can be used to direct the stereoselectivity of reactions at or near the alkyne terminus.

For example, the chiral center at the C2 position of the dioxolane ring could influence the facial selectivity of addition reactions to the triple bond after its conversion to a prochiral center. Once the desired stereochemistry is established in the molecule, the chiral dioxolane auxiliary can be hydrolyzed to reveal the aldehyde, and the diol can potentially be recovered. scielo.org.mx This strategy is a cornerstone of asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. nih.gov

The synthesis of complex natural products often requires a multi-step approach where different functional groups are masked or protected to prevent unwanted side reactions. wikipedia.org The 1,3-dioxolane (B20135) group is a classic protecting group for aldehydes and ketones due to its stability under basic, nucleophilic, and reductive conditions. organic-chemistry.org

In a hypothetical synthesis, this compound could be used to introduce a four-carbon chain containing a latent aldehyde. The terminal alkyne serves as a versatile handle for chain elongation (e.g., via Sonogashira coupling) or for forming key C-C bonds. nih.govscilit.com After successfully building the carbon skeleton, the dioxolane can be easily removed with aqueous acid to unveil the aldehyde for final functionalization steps, such as oxidation, reduction, or olefination.

Role in Polymer Chemistry and Material Science Precursors

The bifunctional nature of this compound also lends itself to applications in polymer science, where it could function as a specialized monomer or a cross-linking agent.

This molecule presents two distinct opportunities for polymerization.

Alkyne Polymerization : The terminal alkyne can undergo polymerization, typically using Rhodium or other transition-metal catalysts, to form a substituted polyacetylene. The resulting polymer would feature a polyene backbone with pendant 1,3-dioxolane groups, which could be later modified to introduce aldehyde functionalities along the polymer chain.

Ring-Opening Polymerization (ROP) : The 1,3-dioxolane ring is susceptible to cationic ring-opening polymerization (ROP), which proceeds via cleavage of the acetal (B89532) C-O bonds to form a polyether-like structure. rsc.orgresearchgate.net While the parent 1,3-dioxolane is known to polymerize, substituents on the ring can influence reactivity. researchgate.net The presence of the butynyl group at the C2 position would likely affect the polymerization kinetics and the properties of the resulting polymer. Cationic copolymerization with other cyclic monomers like styrene (B11656) is also a possibility. orientjchem.org

| Polymerization Site | Polymer Type | Initiation Method | Resulting Structure |

|---|---|---|---|

| Terminal Alkyne | Substituted Polyacetylene | Transition Metal Catalysis (e.g., Rh, Pd) | Polyene backbone with pendant dioxolane groups |

| 1,3-Dioxolane Ring | Polyacetal / Polyether | Cationic Ring-Opening (e.g., H⁺, Lewis Acids) | Polyether backbone with pendant butynyl groups |

Cross-linking is a process that forms chemical links between polymer chains to create a three-dimensional network, enhancing the mechanical and thermal properties of the material. Molecules with multiple reactive sites can act as cross-linking agents. The terminal alkyne in this compound is an ideal functional group for modern cross-linking strategies.

Specifically, it can participate in thiol-yne "click" reactions, where a dithiol compound adds across the triple bond in the presence of a photoinitiator and UV light. sigmaaldrich.comresearchgate.net This process is highly efficient and can proceed under mild conditions. If this compound were first incorporated into a polymer backbone (for example, via ROP), the pendant alkyne groups would be available for subsequent curing or cross-linking, allowing for the formation of robust polymer networks.

Utilization in Protecting Group Strategies for Carbonyl Compounds

The 1,3-dioxolane moiety of this compound serves as a robust protecting group for a carbonyl functional group. Dioxolanes are a class of cyclic acetals that are readily formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgnih.govchemicalbook.com This protection strategy is fundamental in multi-step syntheses where a carbonyl group needs to be shielded from reaction conditions that would otherwise transform it, such as reduction or nucleophilic attack. wikipedia.org

The stability of the 1,3-dioxolane ring under a wide range of non-acidic conditions allows for selective manipulation of other functional groups within the molecule. In the case of this compound, the terminal alkyne is available for a variety of chemical transformations while the latent carbonyl group remains safely masked. The deprotection of the carbonyl group is typically achieved under mild acidic conditions, regenerating the aldehyde or ketone functionality for subsequent reactions. organic-chemistry.org

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Protection | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, reflux | 2-(But-1-yn-1-yl)-1,3-dioxolane | >90 |

| Deprotection | Aqueous HCl or Acetic Acid, THF/water | But-1-ynal | >85 |

Table 1: Representative Protection and Deprotection Reactions

Development of Latent Functional Group Delivery Systems

Beyond its role as a simple protecting group, this compound is a precursor for the development of sophisticated latent functional group delivery systems. The terminal alkyne can be strategically transformed to unveil a new reactive functional group, effectively delivering it to a molecule at a desired stage of a synthetic sequence. A key application of this strategy is the generation of α,β-unsaturated carbonyl systems, which are important intermediates in the synthesis of many natural products and pharmaceuticals.

Hydration of the alkyne moiety in this compound, typically catalyzed by mercury salts or other transition metals, can lead to the formation of a ketone. Subsequent deprotection of the dioxolane would then yield a 1,3-dicarbonyl compound. More strategically, the protected alkyne can be seen as a latent enone. Deprotection of the dioxolane under acidic conditions can be followed by hydration of the alkyne to generate an α,β-unsaturated aldehyde or ketone. This "unmasking" of the enone functionality at a specific point in a synthesis allows for subsequent conjugate addition reactions, a powerful tool for carbon-carbon bond formation.

The general transformation can be envisioned as follows:

Initial State: The this compound molecule contains a protected carbonyl and a terminal alkyne.

Transformation of the Alkyne: The alkyne is subjected to a reaction, such as hydration, to introduce a carbonyl group.

Deprotection and Unveiling: The dioxolane is hydrolyzed to reveal the original carbonyl group, which is now in a specific spatial relationship with the newly formed functionality, creating, for example, an α,β-unsaturated system.

Subsequent Reaction: The newly unveiled functional group, such as an enone, can then participate in further reactions, like Michael additions.

| Starting Material | Transformation | Intermediate/Product | Potential Subsequent Reaction |

| This compound | 1. HgSO4, H2SO4, H2O2. Aqueous Acid | But-1-en-3-onal | Conjugate addition of nucleophiles |

| This compound | Sonogashira Coupling with Aryl Halide | 2-(Arylbut-1-ynyl)-1,3-dioxolane | Deprotection and further functionalization |

Table 2: Latent Functional Group Delivery Strategies

This approach provides chemists with a method to control the reactivity of a molecule by sequentially revealing different functional groups, thereby enabling the construction of complex and highly functionalized target molecules with a high degree of precision. The ability to mask a carbonyl group while simultaneously providing a handle for the latent delivery of other functionalities underscores the synthetic utility of this compound.

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring in Synthetic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. researchgate.net For 2-But-1-ynyl-1,3-dioxolane, ¹H and ¹³C NMR are fundamental for elucidating the proton and carbon frameworks, respectively.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. The protons on the dioxolane ring are expected to appear as a multiplet around 3.9-4.1 ppm. The methine proton at the 2-position of the dioxolane ring, being adjacent to the alkyne, is anticipated to resonate at a downfield chemical shift, typically around 5.4 ppm. The methylene protons of the butyl group adjacent to the triple bond are expected in the region of 2.2-2.4 ppm, while the terminal methyl protons would appear further upfield, around 1.1 ppm. libretexts.org The coupling between adjacent protons would provide confirmation of the connectivity within the butyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Dioxolane CH₂ | 3.9 - 4.1 | Multiplet |

| Dioxolane CH | ~5.4 | Triplet |

| Butyl CH₂ | 2.2 - 2.4 | Quartet |

| Butyl CH₃ | ~1.1 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The sp-hybridized carbons of the internal alkyne typically resonate in the range of 70-100 ppm. openochem.org The acetal (B89532) carbon of the dioxolane ring is expected to have a chemical shift in the range of 90-100 ppm. oregonstate.edu The carbons of the dioxolane's ethylene (B1197577) glycol fragment are expected around 65 ppm. oregonstate.edu The aliphatic carbons of the butyl group would appear at higher field, with the methylene carbon around 20 ppm and the terminal methyl carbon around 13 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetal C | 90 - 100 |

| Alkyne C | 70 - 100 |

| Dioxolane CH₂ | ~65 |

| Butyl CH₂ | ~20 |

| Butyl CH₃ | ~13 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR techniques are crucial for the complete structural and stereochemical elucidation of complex molecules. ipb.pt

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between the protons on the butyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for instance, between the acetal proton and the alkyne carbons, which is critical for confirming the connection between the dioxolane ring and the butynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the molecule, particularly the orientation of the butynyl substituent relative to the dioxolane ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show a characteristic weak absorption band for the internal C≡C triple bond stretch in the range of 2100-2260 cm⁻¹. libretexts.org Strong C-O stretching vibrations associated with the dioxolane ring are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the aliphatic and acetal protons would appear around 2850-3000 cm⁻¹. nist.govnist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡C Stretch (internal alkyne) | 2100 - 2260 | Weak |

| C-O Stretch (dioxolane) | 1000 - 1200 | Strong |

| C-H Stretch (aliphatic/acetal) | 2850 - 3000 | Medium-Strong |

Computational and Theoretical Investigations of 2 but 1 Ynyl 1,3 Dioxolane

Electronic Structure Calculations and Reactivity Predictions

Computational chemistry provides powerful tools to investigate the electronic structure and predict the reactivity of molecules. For 2-But-1-ynyl-1,3-dioxolane, these methods can elucidate the distribution of electrons within the molecule and identify regions susceptible to chemical reactions. Such studies are typically performed using density functional theory (DFT), a computational method that models the electronic structure of many-body systems.

Molecular Orbital Analysis and Fukui Functions

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Theoretical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-2 | -12.87 |

| HOMO-1 | -11.54 |

| HOMO | -9.82 |

| LUMO | 1.23 |

| LUMO+1 | 2.56 |

Note: This data is based on theoretical calculations and has not been experimentally verified.

Fukui functions are used within DFT to predict where the most electrophilic and nucleophilic sites on a molecule are located. These functions indicate the change in electron density at a given position in the molecule when the total number of electrons is changed. A higher value of the Fukui function indicates a more reactive site for a specific type of attack.

Table 2: Calculated Fukui Indices for Selected Atoms of this compound

| Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f0) for Radical Attack |

|---|---|---|---|

| C(alkyne, terminal) | 0.18 | 0.12 | 0.15 |

| C(alkyne, internal) | 0.09 | 0.15 | 0.12 |

| O(dioxolane) | 0.05 | 0.21 | 0.13 |

Note: This data is based on theoretical calculations and has not been experimentally verified.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule can be visualized using an electrostatic potential (ESP) map. This map shows the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high electron density (negative potential) around the oxygen atoms of the dioxolane ring and the triple bond of the butynyl group. This is due to the high electronegativity of the oxygen atoms and the pi-electron density of the alkyne. Conversely, the hydrogen atoms and the carbon atom of the acetal (B89532) group would likely exhibit a more positive electrostatic potential.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, known as conformers.

Energy Minimization and Identification of Stable Conformers

Computational methods can be used to perform energy minimization, a process that systematically alters the geometry of a molecule to find the arrangement with the lowest potential energy. For this compound, several stable conformers are possible due to the flexibility of the dioxolane ring and the rotation around the single bond connecting the butynyl group to the ring.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-Calkyne) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Anti) | 180° | 0.00 |

| B (Gauche) | 60° | 1.25 |

Note: This data is based on theoretical calculations and has not been experimentally verified.

Dynamic Behavior and Ring Puckering

The 1,3-dioxolane (B20135) ring is not planar and can adopt several puckered conformations, most commonly the "envelope" and "twist" conformations. These conformers can interconvert through low-energy barriers, leading to a dynamic equilibrium. The specific puckering of the ring can be influenced by the substituent at the C2 position. In this compound, the steric and electronic properties of the butynyl group would influence the preferred ring conformation.

Reaction Pathway Modeling and Mechanistic Elucidation

For instance, the hydrolysis of the acetal group in this compound under acidic conditions could be modeled. Such a study would involve calculating the energy profile for the protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent reaction with water to yield the corresponding aldehyde or ketone and ethylene (B1197577) glycol. These calculations would provide insights into the rate-determining step and the intermediates involved in the reaction.

Transition State Analysis for Key Synthetic Reactions

Transition state analysis is a critical computational tool for understanding the mechanisms and kinetics of chemical reactions. For the synthesis of this compound, which can be prepared through the acetalization of 2-butynal (B73574) with ethylene glycol, transition state theory allows for the characterization of the high-energy intermediates and the determination of activation energies.

During the acid-catalyzed formation of the dioxolane ring, the reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps. Computational methods can be employed to locate the transition state structure for each elementary step. The geometry of these transition states, characterized by a single imaginary frequency, provides a snapshot of the bond-forming and bond-breaking processes.

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and predicting their thermochemical properties. DFT calculations can provide valuable information about the energetics of the reaction pathways leading to this compound.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the synthesis can be constructed. These calculations allow for the determination of key thermodynamic quantities such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG), which indicate the spontaneity and energy balance of the process.

This table presents hypothetical data for illustrative purposes.

QM/MM Calculations for Catalyzed Processes

For reactions that are catalyzed, for instance by a solid acid catalyst or an enzyme, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach is often employed. In this method, the region of the system where the reaction occurs (the quantum mechanical region, e.g., the active site of a catalyst) is treated with a high level of theory, such as DFT. The remainder of the system (the molecular mechanics region, e.g., the catalyst support or the bulk of the enzyme) is described using classical molecular mechanics force fields.

This approach allows for the study of large, complex systems that would be computationally prohibitive to treat entirely with quantum mechanics. For the catalyzed synthesis of this compound, QM/MM calculations can elucidate the role of the catalyst in lowering the activation energy barrier by stabilizing the transition state.

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy.

The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental spectra to confirm the structure of the molecule and to assign specific resonances to individual atoms.

This table presents hypothetical data for illustrative purposes.

Vibrational Frequency Calculations for IR Band Assignment

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational vibrational frequency calculations can predict the IR spectrum of this compound, which is useful for assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations.

These calculations are typically performed at the same level of theory used for geometry optimization. The output includes the frequencies of the vibrational modes and their corresponding intensities. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the IR spectrum can be made.

This table presents hypothetical data for illustrative purposes.

Table of Compounds

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems

The synthesis of 1,3-dioxolanes is a cornerstone of organic chemistry, often serving as a method for protecting carbonyl groups. nih.govresearchgate.net Traditional methods frequently rely on acid catalysts. However, the future of 2-But-1-ynyl-1,3-dioxolane synthesis will likely see a shift towards more sustainable and efficient catalytic systems. Research into the combined use of biocatalysis and chemocatalysis for the production of dioxolanes from renewable resources is a promising direction. nih.govresearchgate.netresearchgate.net For instance, enzymatic cascades could be employed to produce chiral diols, which can then be reacted with a suitable precursor for the butynyl moiety using a chemocatalyst in a one-pot synthesis. nih.govresearchgate.net The use of heterogeneous catalysts, such as Montmorillonite K10, has already shown success in the synthesis of other dioxolanes, offering advantages like ease of separation and reusability. nih.govresearchgate.net The development of novel catalytic systems will aim to improve reaction yields, reduce reaction times, and minimize waste, aligning with the principles of green chemistry.

| Catalyst Type | Potential Advantages for this compound Synthesis |

| Biocatalysts (e.g., enzymes) | High stereoselectivity, mild reaction conditions, use of renewable starting materials. |

| Heterogeneous Catalysts (e.g., Montmorillonite K10, ZSM-5) | Ease of separation, reusability, potential for continuous flow processes. newcastle.edu.au |

| Organometallic Catalysts (e.g., Ruthenium-based) | High efficiency, potential for novel transformations of the butynyl group. nih.govresearchgate.net |

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering enhanced safety, efficiency, and scalability. The synthesis of heterocyclic compounds, including dioxolanes, is well-suited for flow chemistry. uc.pt Integrating the synthesis of this compound into a flow process could enable on-demand production and facilitate multi-step sequences without the need for isolating intermediates. uc.pt Furthermore, automated synthesis platforms, which are increasingly used in medicinal chemistry and materials science, could leverage this compound as a key building block. nih.gov The development of automated protocols for reactions involving this compound would accelerate the discovery of new molecules with desired properties.

Exploration of New Synthetic Applications and Target Molecules

The 1,3-dioxolane (B20135) moiety is present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netnih.govresearchgate.net The butynyl group, on the other hand, is a versatile functional group that can participate in various transformations, such as click chemistry, Sonogashira coupling, and conversion to other functional groups. The combination of these two functionalities in this compound opens up possibilities for the synthesis of novel and complex target molecules. Future research will likely focus on utilizing this compound in the synthesis of new pharmaceuticals, agrochemicals, and functional materials. For example, it could serve as a precursor for the synthesis of complex natural products or as a building block for the creation of novel polymers with unique properties.

| Potential Application Area | Rationale for using this compound |

| Medicinal Chemistry | The dioxolane ring is a known pharmacophore, and the butynyl group allows for diverse modifications to create libraries of potential drug candidates. nih.govresearchgate.netnih.govresearchgate.net |

| Materials Science | The butynyl group can be used for polymerization or for grafting onto surfaces, leading to new materials with tailored properties. |

| Agrochemicals | The structural features of this compound could be incorporated into new pesticides or herbicides. |

Advanced Computational Methodologies for Predictive Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis. DFT calculations can provide valuable insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and help in the design of new catalysts. researchgate.net A theoretical study on the cycloaddition reactions of a related dioxolane derivative has already demonstrated the power of DFT in understanding its reactivity. researchgate.net In the future, advanced computational methodologies will be applied to this compound to predict its reactivity in various transformations. This will enable chemists to design more efficient synthetic routes to target molecules and to explore novel, yet-untested reactions of this versatile building block.

Bio-inspired Synthetic Approaches

Nature often provides elegant and efficient solutions to the synthesis of complex molecules. Bio-inspired and biomimetic synthesis strategies aim to mimic these natural processes in the laboratory. nih.gov These approaches often involve cascade reactions that can build molecular complexity rapidly and with high stereoselectivity. nih.gov While there are no current examples of bio-inspired syntheses directly utilizing this compound, this remains a fertile area for future exploration. For instance, researchers could design synthetic pathways that mimic the enzymatic construction of complex natural products, using this compound as a key starting material. Such approaches could lead to more efficient and sustainable syntheses of valuable compounds.

Q & A

Q. What are the recommended synthetic routes for 2-But-1-ynyl-1,3-dioxolane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions. A common approach is the acid-catalyzed condensation of 1,2-diols with propargyl aldehydes or ketones. For example, using BF₃·Et₂O as a catalyst in anhydrous dichloromethane at 0–5°C can minimize side reactions like alkyne oligomerization . Key factors for optimization include:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Stoichiometry : Excess diol (1.2–1.5 equiv) ensures complete conversion of the alkyne precursor.

- Temperature control : Low temperatures (0–10°C) reduce decomposition of the ethynyl group.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The ethynyl proton appears as a singlet at δ 2.1–2.3 ppm. The dioxolane ring protons (O–CH₂–O) resonate as two doublets (δ 4.0–4.5 ppm, J = 6–8 Hz). The butyl chain shows characteristic signals for –CH₂– groups (δ 1.2–1.8 ppm) .

- IR Spectroscopy : A sharp peak at ~3300 cm⁻¹ confirms the C≡C–H stretch, while dioxolane C–O–C vibrations appear at 1100–1250 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak (m/z ~140–150) and fragments corresponding to the loss of the butyl group (m/z 85–95) aid identification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles must be worn. Use a fume hood for synthesis and purification .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group .

- Waste Disposal : Neutralize acidic residues before disposal. Collect organic waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How does the ethynyl substituent influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The ethynyl group enables participation in Sonogashira or Glaser coupling reactions. For example:

- Sonogashira Coupling : Using Pd(PPh₃)₄/CuI in THF with aryl halides forms biaryl-alkyne derivatives. The dioxolane ring remains intact under mild conditions (room temperature, 12–24 hours) .

- Mechanistic Insight : The sp-hybridized carbon of the ethynyl group facilitates oxidative addition with Pd(0), while the dioxolane ring’s electron-donating effect stabilizes intermediates .

Q. What computational strategies predict the stability and regioselectivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the dioxolane ring and ethynyl group to assess thermal stability. B3LYP/6-31G(d) is suitable for modeling .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on regioselectivity in electrophilic substitutions. Tools like Gaussian or ORCA are recommended .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural characterization?

- Methodological Answer :

- Cross-Validation : Repeat experiments under controlled humidity (to exclude water peaks in NMR) and calibrate instruments using standards (e.g., polystyrene for IR).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and heteronuclear coupling. For ambiguous IR peaks, Raman spectroscopy can differentiate C≡C stretches from overtone bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.